molecular formula C12H13BrN2 B571942 4-Bromo-2-(cyclopentylamino)benzonitrile CAS No. 1365272-79-2

4-Bromo-2-(cyclopentylamino)benzonitrile

Cat. No.: B571942
CAS No.: 1365272-79-2
M. Wt: 265.154
InChI Key: DUXJYVKEPCKAPZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopentylamino)benzonitrile is an organic compound with the molecular formula C12H13BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a cyclopentylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclopentylamino)benzonitrile typically involves the reaction of 4-bromo-2-nitrobenzonitrile with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Reduction of 4-bromo-2-nitrobenzonitrile: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amination: The resulting 4-bromo-2-aminobenzonitrile is then reacted with cyclopentylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopentylamino)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(cyclopentylamino)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopentylamino)benzonitrile involves its interaction with specific molecular targets. The cyclopentylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-aminobenzonitrile: Lacks the cyclopentylamino group, making it less bulky and potentially less selective in biological interactions.

    2-(Cyclopentylamino)benzonitrile: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

    4-Bromo-2-(methylamino)benzonitrile: The methylamino group is smaller than the cyclopentylamino group, potentially affecting its binding properties.

Uniqueness

4-Bromo-2-(cyclopentylamino)benzonitrile is unique due to the presence of both the bromine atom and the cyclopentylamino group. This combination provides a balance of reactivity and steric hindrance, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-2-(cyclopentylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-10-6-5-9(8-14)12(7-10)15-11-3-1-2-4-11/h5-7,11,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJYVKEPCKAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742921
Record name 4-Bromo-2-(cyclopentylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-79-2
Record name Benzonitrile, 4-bromo-2-(cyclopentylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(cyclopentylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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